molecular formula C6H6INOS B13152646 N-(3-Iodothiophen-2-yl)acetamide

N-(3-Iodothiophen-2-yl)acetamide

Cat. No.: B13152646
M. Wt: 267.09 g/mol
InChI Key: QEOSSVRTVPKIIL-UHFFFAOYSA-N
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Description

N-(3-Iodothiophen-2-yl)acetamide: is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atomThiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

The synthesis of N-(3-Iodothiophen-2-yl)acetamide typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

N-(3-Iodothiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(3-Iodothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6INOS

Molecular Weight

267.09 g/mol

IUPAC Name

N-(3-iodothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6INOS/c1-4(9)8-6-5(7)2-3-10-6/h2-3H,1H3,(H,8,9)

InChI Key

QEOSSVRTVPKIIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=CS1)I

Origin of Product

United States

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